

A Technical Guide to PF-06424439 Methanesulfonate in Metabolic Disease Research

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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

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Introduction

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases characterized by hyperlipidemia and ectopic fat accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] This technical guide provides a comprehensive overview of PF-06424439, including its mechanism of action, experimental protocols for its evaluation, and key preclinical data.

Mechanism of Action

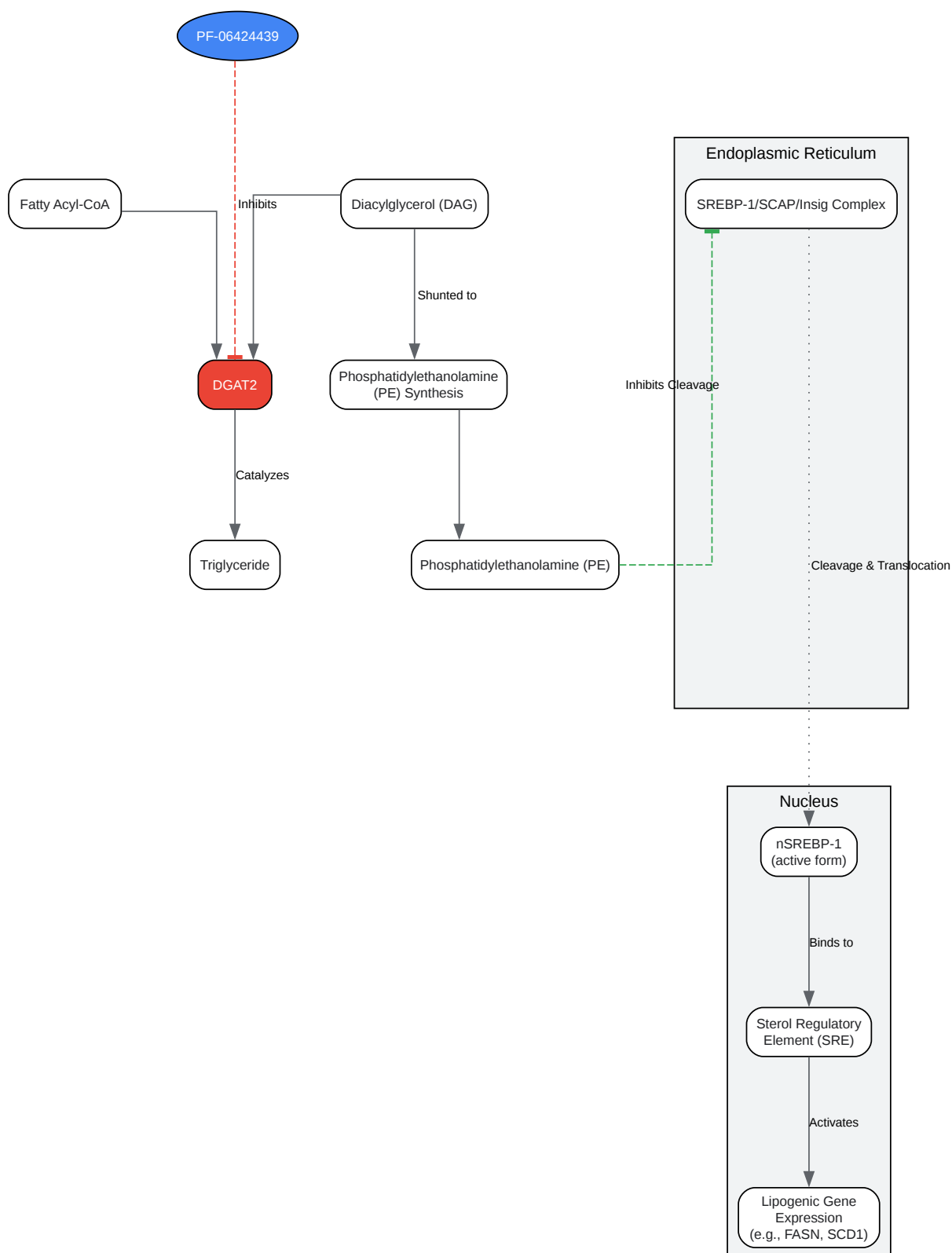
PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2, acting in a noncompetitive manner with respect to the acyl-CoA substrate.[2] DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[4] By inhibiting DGAT2, PF-06424439 directly blocks the synthesis of new triglycerides.

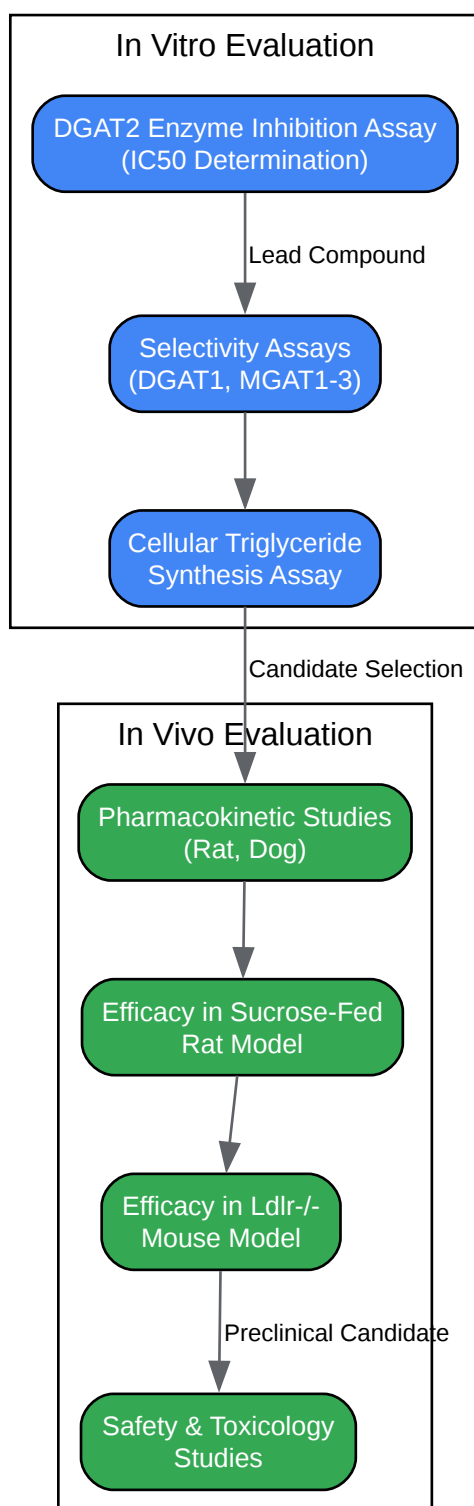
Recent research has uncovered a dual mechanism of action for DGAT2 inhibition. Beyond directly blocking triglyceride synthesis, the inhibition of DGAT2 by compounds like PF-06424439 leads to an increase in phosphatidylethanolamine (PE) levels in the endoplasmic

reticulum (ER).[4][6] This elevation in ER PE content suppresses the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis.[4][6] The inhibition of SREBP-1 cleavage leads to a downstream reduction in the expression of lipogenic genes, further contributing to the reduction of hepatic steatosis.[4]

Signaling Pathway of DGAT2 Inhibition

The following diagram illustrates the signaling pathway affected by PF-06424439.





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